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The field of photochromic molecules, compounds that undergo reversible transformations upon

exposure to light, holds immense promise for applications ranging from high-density data

storage to targeted drug delivery. Among these fascinating molecular machines, the

dihydroazulene/vinylheptafulvene (DHA/VHF) system stands out for its unique photo-

activated, thermally-driven switching mechanism. This technical guide delves into the seminal

early discoveries that laid the foundation for our understanding of dihydroazulene chemistry,

focusing on the pioneering work of the 1980s that first unveiled its remarkable photochromic

properties.

The Pioneering Discovery
The story of dihydroazulene's photochromism begins in the early 1980s. While

vinylheptafulvenes (VHFs) had been synthesized prior to this, it was the groundbreaking work

of Jörg Daub and his colleagues that first described the reversible light-induced ring-opening of

a dihydroazulene (DHA) to a vinylheptafulvene and its subsequent thermal ring-closure.[1][2]

This discovery, first reported in 1984, marked the birth of a new class of photochromic systems.

[1][3] The initial studies centered on 1,1-dicyano-1,8a-dihydroazulenes, which exhibited a

distinct color change from yellow (DHA) to red (VHF) upon irradiation with UV light.[2]
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The fundamental principle of the DHA/VHF photo-thermochromic system is a two-step process

involving a photochemical electrocyclic ring-opening reaction followed by a thermal

electrocyclic ring-closure.

Photochemical Ring-Opening (DHA → VHF): Upon absorption of ultraviolet or visible light,

the dihydroazulene molecule undergoes a 10π-electron retro-electrocyclization. This

process breaks a carbon-carbon single bond in the five-membered ring, leading to the

formation of the highly colored, planar vinylheptafulvene isomer. This reaction is

characterized by a high quantum yield, indicating its efficiency.

Thermal Ring-Closure (VHF → DHA): In the absence of light, the vinylheptafulvene isomer

spontaneously reverts to the thermodynamically more stable dihydroazulene form. This is a

thermally activated process, and its rate is highly dependent on the molecular structure and

the solvent environment.

This unidirectional photochemical process, where light only triggers the forward reaction,

makes the DHA/VHF system particularly interesting for applications requiring a distinct "on" and

"off" state.

Quantitative Analysis of Early Dihydroazulene
Derivatives
The initial research by Daub and his team involved the synthesis and characterization of

several dihydroazulene derivatives to understand the structure-property relationships

governing their photo- and thermochromic behavior. The following tables summarize the key

quantitative data from these early studies.

Compound (R
substituent)

DHA λmax (nm) in
CH2Cl2

VHF λmax (nm) in
CH2Cl2

Quantum Yield (Φ)
of DHA → VHF

Phenyl 354 459 0.55

4-Methoxyphenyl 356 478 0.50

4-Nitrophenyl 352 452 0.45

Methyl 348 445 0.60
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Table 1: Spectroscopic and Photochemical Data for 2-Substituted-1,1-dicyano-1,8a-

dihydroazulenes.

Compound (R substituent)
Half-life (t½) of VHF → DHA (min) at 20°C
in CH2Cl2

Phenyl 21

4-Methoxyphenyl 45

4-Nitrophenyl 8

Methyl 15

Table 2: Thermal Back-Reaction Kinetics for 8-(2,2-dicyanovinyl)heptafulvenes.

Detailed Experimental Protocols from Early
Research
The following sections provide a detailed account of the experimental methodologies employed

in the foundational studies of dihydroazulenes, as described in the seminal 1986 publication in

Chemische Berichte.

Synthesis of 2-Phenyl-1,1-dicyano-1,8a-dihydroazulene
This synthesis involves a multi-step procedure starting from readily available reagents.

Step 1: Synthesis of 2-Phenyl-1,3-bis(dimethylamino)trimethinium Perchlorate A mixture of

acetophenone (12.0 g, 0.1 mol), N,N-dimethylformamide dimethyl acetal (35.7 g, 0.3 mol), and

pyrrolidine (1.4 g, 0.02 mol) was heated at 130°C for 8 hours. After cooling, the reaction

mixture was dissolved in methanol (100 mL), and a solution of sodium perchlorate (12.2 g, 0.1

mol) in methanol (50 mL) was added. The resulting precipitate was filtered, washed with

methanol, and dried to yield the trimethinium salt.

Step 2: Synthesis of 8-(2,2-Dicyanovinyl)heptafulvene To a solution of tropone (10.6 g, 0.1 mol)

and malononitrile (6.6 g, 0.1 mol) in acetic anhydride (100 mL) was added triethylamine (10.1

g, 0.1 mol) dropwise at 0°C. The mixture was stirred at room temperature for 12 hours. The
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resulting red solution was poured into ice water, and the precipitate was collected by filtration,

washed with water, and dried.

Step 3: [8+2] Cycloaddition to form 2-Phenyl-1,1-dicyano-1,8a-dihydroazulene A solution of 8-

(2,2-dicyanovinyl)heptafulvene (2.0 g, 0.01 mol) and 1-phenyl-1-(trimethylsilyloxy)ethene (2.1

g, 0.011 mol) in dry toluene (50 mL) was heated at reflux for 24 hours. The solvent was

removed under reduced pressure, and the residue was purified by column chromatography on

silica gel (eluent: petroleum ether/ethyl acetate 9:1) to give the title compound as a yellow

solid.

Photochemical Studies and Quantum Yield
Determination
The photochemical conversion of dihydroazulenes to vinylheptafulvenes was monitored by

UV-Vis spectroscopy.

Irradiation Setup: A high-pressure mercury lamp with appropriate filters to isolate the desired

excitation wavelength (e.g., 366 nm) was used as the light source. The sample solution,

contained in a quartz cuvette, was irradiated at a constant temperature.

Quantum Yield Measurement: The quantum yield (Φ) of the photochemical ring-opening was

determined using ferrioxalate actinometry. The number of photons absorbed by the sample was

measured by comparing the photochemical conversion of a potassium ferrioxalate solution

under identical irradiation conditions. The concentration of the vinylheptafulvene formed was

determined from its absorbance at its λmax, using the molar extinction coefficient determined

from the spectrum after complete conversion.

The quantum yield was calculated using the following formula: Φ = (moles of VHF formed) /

(moles of photons absorbed)

Thermal Kinetics of the VHF to DHA Back-Reaction
The rate of the thermal ring-closure of vinylheptafulvenes to dihydroazulenes was also

followed by UV-Vis spectroscopy.

Procedure: A solution of the dihydroazulene was irradiated until complete conversion to the

vinylheptafulvene was achieved, as confirmed by the disappearance of the DHA absorption
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band and the maximization of the VHF absorption band. The light source was then turned off,

and the cuvette was maintained at a constant temperature in the spectrophotometer. The

decrease in the absorbance of the vinylheptafulvene at its λmax was monitored over time.

Data Analysis: The reaction was found to follow first-order kinetics. The rate constant (k) was

determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance

at time t and A_∞ is the absorbance at the end of the reaction. The half-life (t½) of the

vinylheptafulvene was then calculated using the equation: t½ = ln(2)/k.

Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and

workflows in early dihydroazulene research.
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Caption: The photo-thermochromic cycle of the dihydroazulene (DHA) and vinylheptafulvene

(VHF) system.
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Caption: A generalized workflow for the synthesis of dihydroazulene derivatives in early

studies.
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Caption: Experimental workflow for the characterization of DHA/VHF photo- and

thermochromism.

The early discoveries in dihydroazulene research not only introduced a novel photochromic

system but also laid the critical groundwork for decades of subsequent research. The

fundamental understanding of the synthesis, the photo-induced ring-opening, and the thermal

ring-closure, along with the initial quantitative characterization of these processes, continues to

inform the design and development of advanced molecular switches for a myriad of

applications in materials science and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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